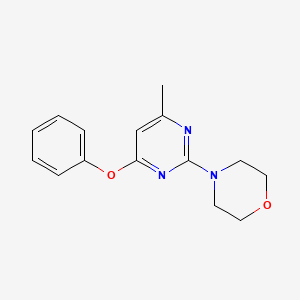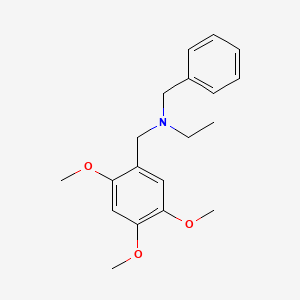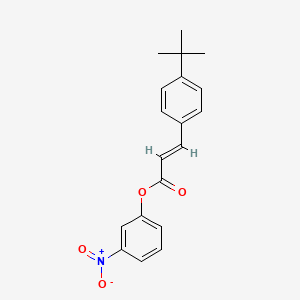
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as EBID, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EBID is a heterocyclic compound that contains two indole rings fused together with a quinone moiety.
Mécanisme D'action
The mechanism of action of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione as an anticancer agent is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to bind to DNA and inhibit the activity of DNA polymerase, which is essential for DNA replication. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of cancer cell proliferation. 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent. Additionally, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione is its versatility as a building block for the synthesis of functional materials. 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be easily modified to introduce various functional groups, which makes it a valuable tool for the synthesis of complex organic molecules. Another advantage of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione is its potential as an anticancer agent, as it has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for the study of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the synthesis of new functional materials based on 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione. One potential future direction is the synthesis of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione derivatives with improved solubility and bioavailability, which could enhance its potential as an anticancer agent. Another future direction is the development of new functional materials based on 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione, which could have potential applications in organic electronics and other fields. Overall, the study of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has the potential to lead to new insights and discoveries in a variety of scientific fields.
Méthodes De Synthèse
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be synthesized through a multi-step process involving the condensation of two indole derivatives, followed by oxidation of the resulting intermediate with a suitable oxidizing agent. The most common method for synthesizing 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione involves the reaction of 5-ethylindole-2-carboxylic acid with 3,3'-dimethylindole-2,2'-dione in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione.
Applications De Recherche Scientifique
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been studied extensively for its potential applications in various fields, including material science, organic electronics, and biomedicine. In material science, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a building block for the synthesis of functional materials such as organic semiconductors and light-emitting diodes. In organic electronics, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a dopant for the fabrication of organic field-effect transistors. In biomedicine, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
3-(5-ethyl-2-hydroxy-1H-indol-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-2-10-7-8-14-12(9-10)16(18(22)20-14)15-11-5-3-4-6-13(11)19-17(15)21/h3-9,20,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGHLPEUWWSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-ethyl-2-hydroxy-1H-indol-3-yl)indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)


![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)

![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)


![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)
